molecular formula C8H8BrNO2 B025733 Methyl 4-amino-3-bromobenzoate CAS No. 106896-49-5

Methyl 4-amino-3-bromobenzoate

Cat. No. B025733
Key on ui cas rn: 106896-49-5
M. Wt: 230.06 g/mol
InChI Key: AIUWAOALZYWQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902183B2

Procedure details

Methyl-4-amino-3-bromobenzoate (32 g, 139 mmol) is combined with 250 mL conc. hydrochloric acid and cooled to −10° C. A solution of sodium nitrite (10.2 g, 146 mmol) in 120 mL water is added dropwise such that the temperature does not exceed −5° C. After 40 min stirring at −10° C. a solution of tin(II)chloride dihydrate (128 g, 556 mmol) in 130 mL conc. hydrochloric acid is added dropwise to the suspension, while the reaction temperature does not exceed −5° C. The thick liquid suspension is stirred for 1.5 h at RT, before being adjusted to pH 10 with NaOH (12 N). The reaction mixture is combined with 500 mL dichloromethane and water and after 30 min stirring it is filtered. The filter cake is combined with 300 mL dichloromethane and 100 mL water and refluxed for 30 min. After filtration the filtrate is extracted with chloroform. The combined organic phases are dried on magnesium sulphate, filtered and evaporated to dryness. Yield: 34 g.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([Br:11])[CH:5]=1.[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)Cl.[OH-].[Na+]>O.Cl.ClCCl>[Br:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[NH:10][NH2:13])[C:3]([O:2][CH3:1])=[O:12] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)Br)=O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
128 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The thick liquid suspension is stirred for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed −5° C
ADDITION
Type
ADDITION
Details
is added dropwise to the suspension, while the reaction temperature
CUSTOM
Type
CUSTOM
Details
does not exceed −5° C
STIRRING
Type
STIRRING
Details
stirring it
FILTRATION
Type
FILTRATION
Details
is filtered
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration the filtrate
EXTRACTION
Type
EXTRACTION
Details
is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried on magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrC=1C=C(C(=O)OC)C=CC1NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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